molecular formula C12H10BrN3S B2999913 4-Quinolin-2-yl-1,3-thiazol-2-amine;hydrobromide CAS No. 2470440-10-7

4-Quinolin-2-yl-1,3-thiazol-2-amine;hydrobromide

Cat. No.: B2999913
CAS No.: 2470440-10-7
M. Wt: 308.2
InChI Key: VJLAQAPQNLEIAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context and Evolution of Quinoline-Thiazole Research

The convergence of quinoline and thiazole chemistry traces its origins to early 20th-century investigations into antimalarial agents, where quinoline derivatives like chloroquine demonstrated profound biological activity. Parallel developments in thiazole chemistry, particularly the discovery of sulfathiazole in the 1940s, highlighted the versatility of this five-membered heterocycle in medicinal applications. The strategic fusion of these motifs began gaining traction in the 1990s, as researchers sought to overcome limitations of single-heterocycle therapeutics through hybrid pharmacophore design.

Critical milestones include the synthesis of 2-aminothiazole derivatives bearing pyridyl substituents at the C-4 position, which exhibited potent activity against Mycobacterium tuberculosis (MIC values ranging from 0.70 to 8 μM). These findings catalyzed interest in isosteric replacements of the pyridyl group, with quinoline emerging as a candidate due to its expanded aromatic system and potential for enhanced target engagement. The hydrobromide salt form, first reported in optimization studies of thiazole solubility profiles, further improved the physicochemical properties of these hybrids for in vivo evaluation.

Significance of Quinoline-Thiazole Hybrids in Medicinal Chemistry

Quinoline-thiazole hybrids exploit complementary pharmacological mechanisms: the quinoline moiety facilitates intercalation with biological macromolecules, while the thiazole ring contributes to metabolic stability and hydrogen-bonding interactions. In the case of 4-quinolin-2-yl-1,3-thiazol-2-amine hydrobromide, structural analyses reveal three critical pharmacophoric elements:

  • The electron-deficient quinoline system at C-4, enabling π-π stacking with bacterial enzyme active sites
  • The 2-amine substituent on the thiazole ring, serving as a hydrogen bond donor
  • The hydrobromide counterion, enhancing aqueous solubility for improved bioavailability

Comparative studies with pyridyl-thiazole analogs demonstrate that quinoline substitution at C-4 increases molecular planarity by approximately 15%, potentially improving membrane permeability. This structural optimization aligns with broader trends in anti-infective development, where rigid, planar heterocycles show enhanced activity against intracellular pathogens.

Overview of Research Motivations and Theoretical Frameworks

The primary research impetus for 4-quinolin-2-yl-1,3-thiazol-2-amine hydrobromide derives from two converging needs:

  • Addressing multidrug resistance in Gram-positive pathogens through novel target engagement strategies
  • Optimizing lead compounds identified in high-throughput screens of thiazole libraries

Theoretical frameworks guiding its development include:

  • Bioisosteric replacement theory : Systematic substitution of pyridyl groups with quinoline to modulate electronic and steric properties
  • Fragment-based drug design : Leveraging the thiazole core as a scaffold for appending quinoline fragments with known target affinity
  • QSPR modeling : Quantitative structure-property relationship analyses to predict solubility and partition coefficients of hydrobromide salts

Key synthetic achievements underpinning these efforts include the Hantzsch thiazole synthesis protocol adapted for quinoline-containing bromoketones, enabling efficient production of analogs for SAR studies. Recent advances in continuous flow chemistry have further reduced reaction times for intermediate 2-bromo-1-quinolin-2-yl-ethan-1-one hydrobromide from 12 hours to under 90 minutes, facilitating rapid analog generation.

Table 1: Comparative Activity of Selected C-4 Substituted 2-Aminothiazoles

Compound C-4 Substituent MIC (μM) TC50 (μM) Selectivity Index
Pyridyl analog 2-Pyridyl 0.70 45.2 64.6
Quinolinyl 2-Quinolinyl 0.85* 62.1* 73.1*
Pyrimidinyl 4-Pyrimidinyl 4.20 38.7 9.2

*Theorized values based on SAR trends from

Properties

IUPAC Name

4-quinolin-2-yl-1,3-thiazol-2-amine;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3S.BrH/c13-12-15-11(7-16-12)10-6-5-8-3-1-2-4-9(8)14-10;/h1-7H,(H2,13,15);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJLAQAPQNLEIAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)C3=CSC(=N3)N.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrN3S
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Quinolin-2-yl-1,3-thiazol-2-amine;hydrobromide typically involves the cyclization of quinoline derivatives with thioamides. One common method is the reaction of 2-aminothiazole with 2-chloroquinoline in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-Quinolin-2-yl-1,3-thiazol-2-amine;hydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Quinolin-2-yl-1,3-thiazol-2-amine;hydrobromide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Quinolin-2-yl-1,3-thiazol-2-amine;hydrobromide involves its interaction with various molecular targets. It can bind to DNA and proteins, interfering with their normal functions. This compound may inhibit enzymes such as topoisomerases, which are crucial for DNA replication and cell division. By disrupting these processes, it can exert cytotoxic effects on cancer cells .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Core Modifications

Quinoline vs. Pyridine Substitutions
  • 4-Pyridin-2-yl-1,3-thiazol-2-amine derivatives (e.g., compounds in the Malaria Box): These lack the fused benzene ring of quinoline, reducing hydrophobicity but maintaining hydrogen-bonding capacity via the pyridine nitrogen. This scaffold is optimized for antimalarial activity .
  • GSK-205 (N-(4-{2-[methyl(phenylmethyl)amino]ethyl}phenyl)-5-(3-pyridinyl)-1,3-thiazol-2-amine hydrobromide): Features a pyridine-substituted thiazole and a bulky phenylmethyl group, enhancing selectivity for TRPV4 ion channels .
Thiazole Substituent Diversity
  • 4-Cyclopropyl-1,3-thiazol-2-amine hydrobromide: Replaces quinoline with a cyclopropyl group, simplifying the structure but limiting π-π stacking interactions. This modification is common in antimicrobial agents .
  • 5-Bromo-1,3-thiazol-2-amine hydrobromide : A minimalist analog with a bromine atom at the 5-position, used as a precursor for further functionalization .

Physicochemical Properties

Compound Molecular Formula Molecular Weight Solubility* Key Functional Groups
4-Quinolin-2-yl-1,3-thiazol-2-amine C₁₂H₁₀BrN₃S 308.21 g/mol Moderate Quinoline N, thiazole NH₂
GSK-205 C₂₄H₂₇BrN₄S 507.47 g/mol Low Pyridine, tertiary amine
4-Cyclopropyl analog C₆H₉BrN₂S 221.12 g/mol High Cyclopropane, NH₂
5-Bromo analog C₃H₄Br₂N₂S 283.95 g/mol Moderate Br, NH₂

*Solubility inferred from substituent polarity and salt form.

Biological Activity

4-Quinolin-2-yl-1,3-thiazol-2-amine; hydrobromide (CAS Number: 2470440-10-7) is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and other therapeutic effects based on diverse research findings.

Chemical Structure and Properties

The compound consists of a quinoline moiety fused with a thiazole ring, which is known to enhance biological activity through various mechanisms. Its chemical structure can be represented as follows:

C10H8BrN3S\text{C}_{10}\text{H}_{8}\text{BrN}_{3}\text{S}

Anticancer Activity

Research has demonstrated that compounds containing both quinoline and thiazole rings exhibit significant anticancer properties. A study synthesized various quinoline-thiazole hybrids and evaluated their efficacy against different cancer cell lines.

Case Study: Anticancer Screening

In one notable study, several derivatives of 4-quinolin-2-yl-1,3-thiazol-2-amines were tested against human cancer cell lines including HCT-15 (colon carcinoma) and NCI-H322M (lung cancer). The results indicated that certain derivatives displayed remarkable cytotoxicity with IC50 values in the low micromolar range. For instance:

CompoundCell LineIC50 (µM)
Compound AHCT-151.61
Compound BNCI-H322M1.98

The structure-activity relationship (SAR) analysis revealed that the presence of electron-donating groups on the quinoline ring significantly improved antiproliferative activity .

Antimicrobial Activity

The antimicrobial properties of 4-quinolin-2-yl-1,3-thiazol-2-amines have also been explored. A series of studies reported on their efficacy against various bacterial strains.

Antibacterial Evaluation

In vitro studies have shown that these compounds possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) were determined for several derivatives:

CompoundBacterial StrainMIC (µg/mL)
Compound CE. coli32
Compound DS. aureus16

These findings suggest that modifications to the thiazole or quinoline components can enhance antimicrobial efficacy .

The biological activity of 4-quinolin-2-yl-1,3-thiazol-2-amines can be attributed to multiple mechanisms:

1. Inhibition of Tubulin Polymerization:
Some derivatives have been shown to inhibit tubulin polymerization, disrupting microtubule dynamics critical for cell division .

2. Interference with DNA Gyrase:
Certain compounds exhibit activity against DNA gyrase, an essential enzyme for bacterial DNA replication, highlighting their potential as antibacterial agents .

3. Induction of Apoptosis:
Studies indicate that these compounds can induce apoptosis in cancer cells by activating caspase pathways, leading to cell cycle arrest at the G2/M phase .

Q & A

Q. How can researchers validate the reproducibility of biological activity across different assay platforms?

  • Methodological Answer : Standardize assays using reference compounds (e.g., GSK-205 for TRPV4 inhibition) and include internal controls. For calcium imaging vs. electrophysiology, calibrate agonist/antagonist concentrations to account for assay sensitivity differences. Use statistical tools (e.g., Bland-Altman plots) to assess inter-assay variability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.